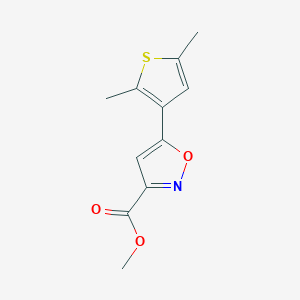
Methyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708612 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
The preparation of MFCD32708612 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for MFCD32708612 are designed to ensure high yield and purity, making it suitable for large-scale applications. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Analyse Chemischer Reaktionen
MFCD32708612 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .
Wissenschaftliche Forschungsanwendungen
MFCD32708612 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, MFCD32708612 is being investigated for its potential therapeutic uses, including its ability to target specific molecular pathways. In industry, the compound is used in the production of various materials and as a component in certain manufacturing processes .
Wirkmechanismus
The mechanism of action of MFCD32708612 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact mechanism of action may vary depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
MFCD32708612 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. By comparing MFCD32708612 with these compounds, researchers can better understand its unique properties and potential advantages. Some similar compounds include those identified through chemical similarity networks and target profiling methods .
Eigenschaften
Molekularformel |
C11H11NO3S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
methyl 5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-6-4-8(7(2)16-6)10-5-9(12-15-10)11(13)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
GPLJKDUBLNRQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C2=CC(=NO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















